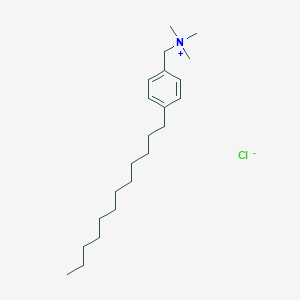

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions from silylated hydroxybenzoic acids by means of thionyl chloride, where these acid chlorides are stable at room temperature but undergo condensation polymerization at temperatures above 100°C (Schwarz, Alberts, & Kricheldorf, 1981).

Molecular Structure Analysis

Molecular structure determinations, such as those for 1,3-bis(trimethylsilyl)benzene and 1,3,5-tris(trimethylsilyl)benzene, provide insights into the geometry and ring deformation of compounds, indicating the impact of substituents on the benzene ring structure and highlighting the importance of silicon in modifying physical and chemical properties (Rozsondai & Hargittai, 1992).

Chemical Reactions and Properties

The compound's reactivity has been explored through various studies, showing that it can undergo reactions with nucleophiles, leading to a wide range of products depending on the conditions and reactants used. These studies highlight the compound's versatility in chemical reactions (Schwarz, Alberts, & Kricheldorf, 1981).

Physical Properties Analysis

Physical properties such as crystal structure, melting point, and solubility play a crucial role in determining the applications and handling of the compound. Crystal structure determinations provide valuable information on the arrangement of molecules in the solid state and their interactions, which are essential for understanding the compound's stability and reactivity (Evans, Hawker, Kennard, & Smith, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity towards various classes of reagents and stability under different conditions, have been extensively studied. These investigations reveal the compound's potential in forming complex structures and its behavior in chemical transformations (Schwarz, Alberts, & Kricheldorf, 1981).

Aplicaciones Científicas De Investigación

Antimicrobial Properties and Regulatory Status

Benzalkonium Chlorides (BACs) , chemically related to Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, are known for their broad-spectrum antimicrobial efficacy against bacteria, fungi, and viruses. These compounds are prevalent in various commercial products, offering a significant line of defense against microbial contamination. The review by Merchel Piovesan Pereira and Tagkopoulos (2019) highlights the applications, regulatory measures, and environmental impact of BACs. The widespread use of BACs, however, raises concerns about microbial resistance, emphasizing the need for a balanced approach to their application and regulation to mitigate potential risks (Merchel Piovesan Pereira & Tagkopoulos, 2019).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) , another derivative within the same chemical family, showcases the versatility of benzene derivatives in supramolecular chemistry. Cantekin, de Greef, and Palmans (2012) review the role of BTAs in nanotechnology, polymer processing, and biomedical applications, driven by their ability to self-assemble into one-dimensional structures through hydrogen bonding. The adaptable nature of BTAs as a building block promises innovative solutions across various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Mitigation

The environmental presence of Benzalkonium Chlorides poses a challenge due to their toxicity to aquatic organisms and potential to foster antimicrobial resistance. Barber and Hartmann (2021) provide a systematic review of BACs' journey through wastewater treatment systems to natural water bodies, emphasizing the urgent need to reassess their usage and treatment to safeguard environmental health. This review calls for a strategic reevaluation of BACs in consumer products and wastewater treatment practices to mitigate their environmental footprint (Barber & Hartmann, 2021).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. However, related compounds such as Benzalkonium Chlorides pose a challenge due to their toxicity to aquatic organisms and potential to foster antimicrobial resistance1.

Direcciones Futuras

The future directions of this compound are not explicitly mentioned in the available resources. However, the environmental impact of related compounds such as Benzalkonium Chlorides has been highlighted, emphasizing the need for a balanced approach to their application and regulation to mitigate potential risks1.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

Propiedades

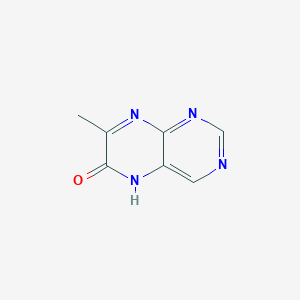

Número CAS |

1330-85-4 |

|---|---|

Nombre del producto |

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride |

Fórmula molecular |

C22H40ClN |

Peso molecular |

354 g/mol |

Nombre IUPAC |

(4-dodecylphenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

YGKOYVNJPRSSRX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

SMILES canónico |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Otros números CAS |

19014-05-2 1330-85-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)